5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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Overview
Description
5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with a ketone group at the 5-position and a carboxylic acid group at the 8-position. The indolizine scaffold is known for its biological and pharmacological activities, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps. For example, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst to form the indolizine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indolizine scaffold, leading to a wide range of derivatives .
Scientific Research Applications
5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: A chlorinated derivative with similar structural features but different biological activities.
5-Oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid: A positional isomer with the carboxylic acid group at the 3-position instead of the 8-position.
Uniqueness
5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both a ketone and carboxylic acid group. This combination of functional groups contributes to its distinct chemical reactivity and biological properties, setting it apart from other indolizine derivatives .
Properties
IUPAC Name |
5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPKZNWXMASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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